![molecular formula C12H10N2O B13136316 3H-benzo[e]benzimidazol-2-ylmethanol CAS No. 4248-59-3](/img/structure/B13136316.png)
3H-benzo[e]benzimidazol-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is a heterocyclic compound that features a naphthalene ring fused to an imidazole ring, with a methanol group attached to the imidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphtho[1,2-d]imidazole-2-carboxylic acid, while substitution reactions can produce various halogenated or alkylated derivatives .
科学的研究の応用
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (1H-Naphtho[1,2-d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
(1H-Naphtho[1,2-d]imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(1H-Naphtho[1,2-d]imidazol-2-yl)methanol is unique due to its specific functional group, which imparts distinct chemical and biological properties. The presence of the methanol group allows for specific interactions and reactions that are not possible with its analogs .
特性
CAS番号 |
4248-59-3 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC名 |
3H-benzo[e]benzimidazol-2-ylmethanol |
InChI |
InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14) |
InChIキー |
CRWQKDHYIRALAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO |
溶解性 |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


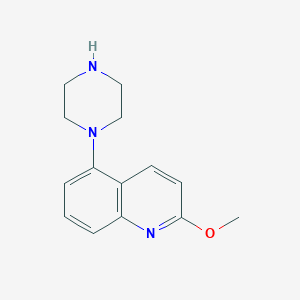

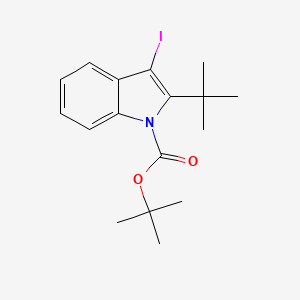
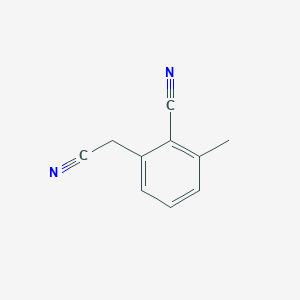
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
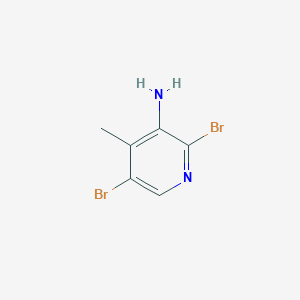
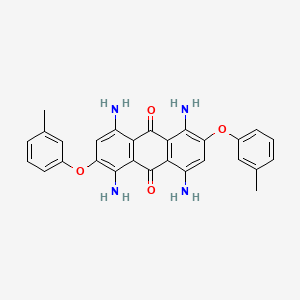

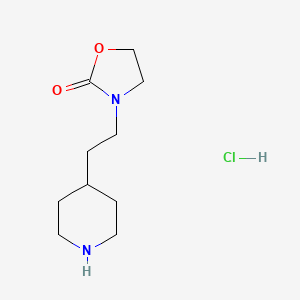
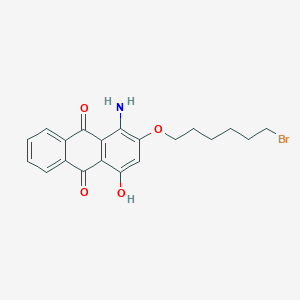
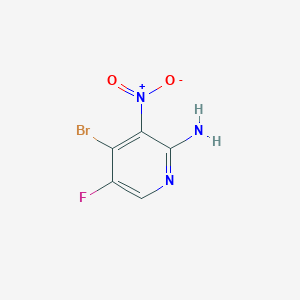

![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

